molecular formula C18H12N2O4 B2917345 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione CAS No. 303065-17-0

1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione

Cat. No.: B2917345
CAS No.: 303065-17-0
M. Wt: 320.304
InChI Key: TXVSPUSIUGUYPS-UHFFFAOYSA-N
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Description

1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione (CAS: 94878-41-8) is a bicyclic heterocyclic compound featuring both isoindole-1,3-dione and indole-2,3-dione moieties connected via an ethyl linker. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its molecular formula is C₁₈H₁₁N₂O₄, with a molecular weight of 319.29 g/mol . The compound is closely related to phthalimide derivatives, which are known for their biological activities, including antitumor and anti-inflammatory effects .

Properties

IUPAC Name

2-[2-(2,3-dioxoindol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-15-13-7-3-4-8-14(13)19(18(15)24)9-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVSPUSIUGUYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of isoindolinone with ethylamine followed by cyclization under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione Ethyl-linked indole-2,3-dione 319.29 Not reported Not reported
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16) Phenyl-methylimidazole substituent 303.31 215–217 IR: 1781, 1704 cm⁻¹ (C=O); NMR: δ 2.62 (CH₃)
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (Compound 17a) Phenylhydrazone substituent 355.39 185–187 IR: 3355 cm⁻¹ (NH); NMR: δ 2.30, 2.63 (CH₃)
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C5) Benzyl nitrate substituent 298.25 Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., nitrate in C5) improve solubility and metabolic stability, whereas bulky substituents (e.g., phenylhydrazone in 17a) may hinder pharmacokinetics .

Key Observations :

  • High-yielding routes (e.g., 95% for Compound 16) often employ reflux conditions with polar aprotic solvents like dioxane .
  • The target compound’s synthesis may require multi-step protocols due to its complex bifunctional structure, similar to ’s Claisen-Schmidt approach .

Key Observations :

  • Nitrate-containing derivatives (e.g., C5) show reduced genotoxicity compared to hydroxyurea, with MNRET frequencies <6/1000 cells .
  • Antitumor activity correlates with electron-deficient aromatic systems (e.g., tetrazolo-phthalazine in ) .

Biological Activity

1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H15N3O6
  • Molecular Weight : 429.38 g/mol
  • CAS Number : 33311-76-1
  • Structure : The compound features a dioxoisoindole structure linked to an indole derivative, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. A study highlighted that various synthesized indole derivatives demonstrated activity against a range of pathogens:

Pathogen Activity Reference
Mycobacterium tuberculosisAntitubercular
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Aspergillus nigerAntifungal

The compound's structural features are believed to enhance its interaction with microbial targets, leading to inhibition of growth.

Anti-inflammatory and Analgesic Properties

Indole derivatives, including the compound , have been investigated for their anti-inflammatory effects. The presence of the indole moiety is associated with modulation of inflammatory pathways. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Neuroprotective Effects

Recent research has explored the potential neuroprotective effects of indole derivatives. The inhibition of human glutaminyl cyclase (hQC) by these compounds has been proposed as a therapeutic strategy for neurodegenerative diseases such as Alzheimer’s disease. The ability of the compound to cross the blood-brain barrier may enhance its efficacy in targeting neurological conditions .

Synthesis and Evaluation

A study synthesized various derivatives based on the indole structure and evaluated their biological activities. Compounds were characterized using spectroscopic methods (NMR, IR) and tested for their antimicrobial efficacy using Minimum Inhibitory Concentration (MIC) assays. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural elements:

  • The dioxo group enhances electron affinity, facilitating interaction with biological targets.
  • The indole ring system contributes to hydrophobic interactions and receptor binding affinity.

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